Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate
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Overview
Description
Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate is a chemical compound that features a phenyl group, a thiophene ring, and a cyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate typically involves the following steps:
Formation of the Cyclopropyl Moiety: The cyclopropyl group can be synthesized through the reaction of an appropriate alkene with a carbene precursor.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving sulfur and a suitable diene precursor.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with an isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the carbamate group, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxamide.
Cyclopropyl Derivatives: Compounds with a cyclopropyl group, such as cyclopropylamine and cyclopropylcarbinol.
Phenyl Carbamates: Compounds like phenyl carbamate and phenyl N-methylcarbamate.
Uniqueness
Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate is unique due to its combination of a phenyl group, a thiophene ring, and a cyclopropyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
phenyl N-[(1-thiophen-2-ylcyclopropyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-14(18-12-5-2-1-3-6-12)16-11-15(8-9-15)13-7-4-10-19-13/h1-7,10H,8-9,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCAXWWPHRLXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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